2,7-Dimethyl-1,2,3,6,7,8-hexahydrobenzo[lmn][3,8]phenanthroline
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Overview
Description
2,7-Dimethyl-1,2,3,6,7,8-hexahydrobenzo[lmn][3,8]phenanthroline is a complex organic compound with the molecular formula C16H18N2.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,7-Dimethyl-1,2,3,6,7,8-hexahydrobenzo[lmn][3,8]phenanthroline typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting materials such as substituted anilines and aldehydes can undergo condensation reactions followed by cyclization to form the desired phenanthroline structure .
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of high-pressure reactors and continuous flow systems to ensure efficient and consistent production. The reaction conditions, such as temperature, pressure, and catalysts, are optimized to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions
2,7-Dimethyl-1,2,3,6,7,8-hexahydrobenzo[lmn][3,8]phenanthroline can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into more saturated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the phenanthroline structure.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, RNH2) are employed under specific conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce various substituted phenanthrolines .
Scientific Research Applications
2,7-Dimethyl-1,2,3,6,7,8-hexahydrobenzo[lmn][3,8]phenanthroline has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with unique properties.
Biology: Investigated for its potential as a fluorescent probe in biological imaging.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of organic semiconductors and materials for electronic devices.
Mechanism of Action
The mechanism of action of 2,7-Dimethyl-1,2,3,6,7,8-hexahydrobenzo[lmn][3,8]phenanthroline involves its interaction with specific molecular targets and pathways. For instance, as a ligand, it can coordinate with metal ions to form complexes that exhibit unique electronic and photophysical properties. These complexes can interact with biological molecules, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
2,7-Dihexylbenzo[lmn][3,8]phenanthroline-1,3,6,8-tetraone: Known for its use in organic electronics as an n-type semiconductor.
2,7-Bis(2,6-diisopropylphenyl)benzo[lmn][3,8]phenanthroline:
Uniqueness
2,7-Dimethyl-1,2,3,6,7,8-hexahydrobenzo[lmn][3,8]phenanthroline is unique due to its specific structural features, which allow it to form stable complexes with various metal ions. This property makes it particularly valuable in coordination chemistry and materials science .
Properties
Molecular Formula |
C16H18N2 |
---|---|
Molecular Weight |
238.33 g/mol |
IUPAC Name |
6,13-dimethyl-6,13-diazatetracyclo[6.6.2.04,16.011,15]hexadeca-1(15),2,4(16),8,10-pentaene |
InChI |
InChI=1S/C16H18N2/c1-17-7-11-3-5-13-9-18(2)10-14-6-4-12(8-17)15(11)16(13)14/h3-6H,7-10H2,1-2H3 |
InChI Key |
VHNSKBKZGHFGKH-UHFFFAOYSA-N |
Canonical SMILES |
CN1CC2=C3C(=CC=C4C3=C(CN(C4)C)C=C2)C1 |
Origin of Product |
United States |
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